molecular formula C15H13F2N3O2 B2930239 6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]pyrimidine-4-carboxamide CAS No. 2415489-57-3

6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]pyrimidine-4-carboxamide

Cat. No. B2930239
CAS RN: 2415489-57-3
M. Wt: 305.285
InChI Key: REDHJSIIQCGNQY-UHFFFAOYSA-N
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Description

6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]pyrimidine-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using specific methods.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]pyrimidine-4-carboxamide involves the inhibition of specific enzymes. This compound has been found to inhibit the activity of certain kinases, which are involved in various cellular processes. By inhibiting these enzymes, this compound can potentially modulate cellular pathways and prevent the progression of specific diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]pyrimidine-4-carboxamide have been studied extensively in various in vitro and in vivo models. This compound has been found to have potent inhibitory activity against specific enzymes, leading to the modulation of cellular pathways. This modulation can potentially prevent the progression of specific diseases, making this compound a promising drug candidate.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]pyrimidine-4-carboxamide in lab experiments is its potent inhibitory activity against specific enzymes. This makes it a valuable tool for studying cellular pathways and the progression of specific diseases. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and organisms.

Future Directions

There are several future directions for the study of 6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]pyrimidine-4-carboxamide. One potential direction is the development of this compound as a drug candidate for the treatment of specific diseases. Another direction is the study of this compound's potential toxicity and the development of strategies to mitigate its effects. Additionally, the use of this compound as a tool for studying cellular pathways and disease progression could be further explored.

Synthesis Methods

The synthesis of 6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]pyrimidine-4-carboxamide involves the reaction of 4-cyanopyrimidine with 3-(difluoromethoxy)aniline in the presence of a catalyst. The reaction is carried out under specific conditions to achieve a high yield and purity of the product. This synthetic method has been optimized to obtain the compound in a reproducible and scalable manner.

Scientific Research Applications

6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]pyrimidine-4-carboxamide has shown potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to have potent inhibitory activity against specific enzymes, making it a potential drug candidate for the treatment of various diseases.

properties

IUPAC Name

6-cyclopropyl-N-[3-(difluoromethoxy)phenyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O2/c16-15(17)22-11-3-1-2-10(6-11)20-14(21)13-7-12(9-4-5-9)18-8-19-13/h1-3,6-9,15H,4-5H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDHJSIIQCGNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)C(=O)NC3=CC(=CC=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]pyrimidine-4-carboxamide

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